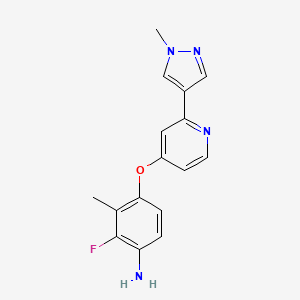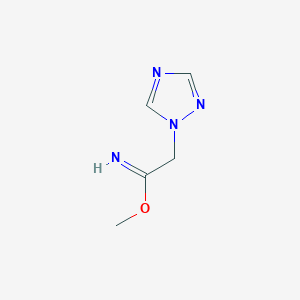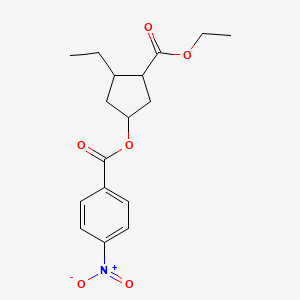![molecular formula C36H52N4O8 B8349413 Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate](/img/structure/B8349413.png)
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is a complex organic compound that belongs to the class of tetraazacyclododecanes. This compound is characterized by its multiple functional groups, including tert-butoxycarbonyl (Boc) protecting groups and ester functionalities. It is commonly used in organic synthesis and medicinal chemistry due to its ability to form stable complexes with metal ions and its role as a protecting group for amines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate typically involves multiple steps:
Formation of the Tetraazacyclododecane Core: The initial step involves the cyclization of a linear tetraamine precursor to form the tetraazacyclododecane core. This is usually achieved through a condensation reaction under acidic conditions.
Introduction of Boc Protecting Groups: The tert-butoxycarbonyl (Boc) groups are introduced to protect the amine functionalities.
Esterification: The carboxylic acid groups are esterified with benzyl alcohol to form the dibenzyl ester. This step typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like DMAP.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate undergoes several types of chemical reactions:
Hydrogenation: The benzyl ester groups can be hydrogenated to yield the corresponding carboxylic acids. This is typically done using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Complexation: The compound can form stable complexes with metal ions such as copper, nickel, and zinc, which is useful in coordination chemistry and catalysis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas
Complexation: Metal salts (e.g., copper sulfate, nickel chloride)
Major Products Formed
Deprotection: Free amines
Hydrogenation: Carboxylic acids
Complexation: Metal complexes
科学的研究の応用
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Employed in the synthesis of peptide and protein analogs where the Boc group serves as a protecting group for amines.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals where precise control over functional group protection is required.
作用機序
The mechanism of action of Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate primarily involves its role as a protecting group and ligand:
Protecting Group: The Boc groups protect amine functionalities during synthetic transformations, preventing unwanted side reactions.
Ligand: The compound can coordinate with metal ions, forming stable complexes that can act as catalysts or intermediates in various chemical reactions.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): Lacks the Boc and ester groups, making it less versatile in protecting group chemistry.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Contains carboxylic acid groups instead of esters, commonly used in radiopharmaceuticals.
4,10-Bis[(tert-butoxycarbonyl)methyl]-1,4,7,10-tetraazacyclododecane: Similar structure but without the dibenzyl ester groups.
Uniqueness
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its combination of Boc protecting groups and ester functionalities, which provide versatility in synthetic applications and the ability to form stable metal complexes.
特性
分子式 |
C36H52N4O8 |
|---|---|
分子量 |
668.8 g/mol |
IUPAC名 |
dibenzyl 4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |
InChI |
InChI=1S/C36H52N4O8/c1-35(2,3)47-31(41)25-37-17-21-39(33(43)45-27-29-13-9-7-10-14-29)23-19-38(26-32(42)48-36(4,5)6)20-24-40(22-18-37)34(44)46-28-30-15-11-8-12-16-30/h7-16H,17-28H2,1-6H3 |
InChIキー |
PTOCDYCQAODDEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B8349420.png)

